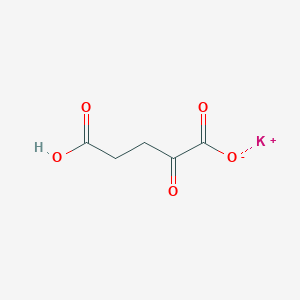

Monopotassium oxoglurate

説明

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. |

|---|---|

CAS番号 |

997-43-3 |

分子式 |

C5H5KO5 |

分子量 |

184.19 g/mol |

IUPAC名 |

potassium 5-hydroxy-4,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |

InChIキー |

XTCZBVVKDHLWKU-UHFFFAOYSA-M |

正規SMILES |

C(CC(=O)[O-])C(=O)C(=O)O.[K+] |

melting_point |

115.5 °C |

物理的記述 |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |

関連するCAS |

328-50-7 (Parent) |

溶解性 |

541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |

同義語 |

2-OXOGLUTARIC ACID MONOPOTASSIUM SALT; 2-Oxopentanedioic acid potassium salt; 2-OXOPENTANEDIOIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID POTASSIUM SALT; alpha-ketoglutaric acid potassium salt; ALPHA-KETOGLUTARIC |

製品の起源 |

United States |

Foundational & Exploratory

Alpha-Ketoglutarate: A Key Nitrogen Scavenger in Cellular Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a pivotal intermediate in the Krebs cycle, plays a critical role in cellular nitrogen homeostasis. By serving as a primary nitrogen acceptor, AKG facilitates the detoxification of ammonia, a potent neurotoxin, thereby maintaining metabolic balance and cellular integrity. This technical guide elucidates the core biochemical mechanisms by which AKG acts as a nitrogen scavenger, presents quantitative data from key studies, provides detailed experimental protocols for relevant assays, and visualizes the associated metabolic pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating nitrogen metabolism and the therapeutic potential of alpha-ketoglutarate.

Introduction

Ammonia is a natural byproduct of amino acid catabolism. While essential for the synthesis of nitrogen-containing compounds, excess ammonia is toxic, particularly to the central nervous system.[1] The liver is the primary organ responsible for detoxifying ammonia by converting it into urea through the urea cycle.[1][2] However, in various pathological conditions, such as liver disease or inborn errors of metabolism, impaired ammonia clearance leads to hyperammonemia, a condition associated with severe neurological complications, including hepatic encephalopathy.[3][4]

Alpha-ketoglutarate (AKG) is a key metabolite that links carbohydrate and nitrogen metabolism.[5] It functions as a crucial "nitrogen scavenger" by accepting amino groups from other amino acids and directly incorporating free ammonia.[6][7] This process not only mitigates ammonia toxicity but also replenishes the pool of glutamate, a central molecule in amino acid metabolism and neurotransmission.[8] Understanding the mechanisms and quantifying the effects of AKG in nitrogen scavenging is paramount for developing therapeutic strategies for hyperammonemic conditions.

Core Biochemical Mechanisms of Nitrogen Scavenging

AKG primarily sequesters excess nitrogen through two fundamental enzymatic reactions:

-

Reductive Amination: Catalyzed by Glutamate Dehydrogenase (GDH) , this reversible reaction directly incorporates a free ammonium ion (NH₄⁺) onto the α-carbon of AKG to synthesize glutamate. This reaction is a cornerstone of ammonia fixation, particularly in the brain, and is crucial for preventing neurotoxicity.[9][10] The direction of the GDH reaction is influenced by the concentration of ammonia; high levels favor the reductive amination of AKG.[9]

-

Transamination: Catalyzed by a class of enzymes called aminotransferases (or transaminases), this process involves the transfer of an amino group from an amino acid to AKG.[11] This reaction yields glutamate and the corresponding α-keto acid of the original amino acid.[11] Prominent examples include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[9] Transamination is a vital mechanism for interconverting amino acids and channeling nitrogen from various sources towards glutamate.[8]

The glutamate produced from these reactions can then be further utilized. For instance, it can be converted to glutamine by glutamine synthetase, a reaction that incorporates a second molecule of ammonia, further aiding in its detoxification.[2][12]

Logical Flow of AKG-Mediated Nitrogen Scavenging

Caption: Core pathways of AKG in ammonia detoxification.

Quantitative Data on Alpha-Ketoglutarate's Efficacy

Numerous studies have demonstrated the capacity of AKG and its derivatives to reduce ammonia levels in various experimental and clinical settings. The following tables summarize key quantitative findings.

| Experimental Model | Treatment | Key Quantitative Finding | Reference |

| C2C12 Myoblast Culture | α-KG (0.1 - 30.0 mM) | Dose-dependent reduction in the specific production rate of ammonia. | [1] |

| Palmitate-injured HepG2 Cells | α-KG (25 µM) Pre-treatment | Significantly ameliorated increases in reactive oxygen species (ROS). | [7] |

| NH₄Cl-challenged Mice | Dimethyl α-ketoglutarate (DKG) | Reduced plasma ammonia concentration to 22.8% of the control value. | [13] |

| Ammonium Acetate-Treated Rats | Ornithine α-ketoglutarate (OKG) | Significantly decreased elevated levels of urea and nonprotein nitrogen. | [14] |

| DSS-Induced Colitis in Mice | 1% Ornithine α-ketoglutarate (OKG) | Significantly decreased serum ammonia (NH₃L) levels. | [15] |

| Juvenile Hybrid Sturgeon | 10 g/kg dietary α-KG | Significantly decreased serum ammonia concentration compared to control diets. | [16] |

Table 1: Summary of Preclinical Data on AKG and its Derivatives in Reducing Ammonia and Related Markers.

| Study Type | Intervention | Patient Population | Key Quantitative Finding | Reference |

| Meta-Analysis of 10 RCTs | L-ornithine L-aspartate (LOLA) | Cirrhosis with Hepatic Encephalopathy | Mean reduction in blood ammonia: -17.50 µmol/L compared to placebo/control. | |

| Clinical Trial | Ornithine α-ketoglutarate (OKG) | Healthy Subjects (Oral Load) | Increased plasma glutamate, proline, and arginine concentrations. |

Table 2: Summary of Clinical Data Involving AKG Precursors on Ammonia and Amino Acid Metabolism.

Experimental Protocols

Accurate quantification of ammonia and the activity of key enzymes are crucial for research in this field. The following section provides detailed methodologies for essential assays.

Protocol for Measurement of Ammonia Concentration

This protocol is based on the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye, which is measured spectrophotometrically.

Materials:

-

Berthelot Solution A: Dissolve 5 g of phenol and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL. Store in a dark bottle at 4°C.

-

Berthelot Solution B: Alkaline hypochlorite solution (e.g., 0.2% sodium hypochlorite in alkali solution).

-

Ammonium Chloride (NH₄Cl) stock solution (e.g., 100 mM).

-

Samples (e.g., cell culture supernatant, deproteinized plasma).

-

13x100 mm test tubes and spectrophotometer cuvettes.

-

Spectrophotometer capable of reading at 570-630 nm.

Procedure:

-

Ammonia Calibration Curve:

-

Prepare a series of NH₄Cl standards (e.g., 0, 0.5, 1.0, 2.0, 4.0, 5.0 mM) by diluting the stock solution.

-

Pipette 250 µL of each standard in duplicate into test tubes.

-

-

Sample Preparation:

-

For cell culture supernatant, centrifuge samples to remove cellular debris.

-

For plasma, deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at >10,000 x g for 10 minutes. Use the clear supernatant.

-

Pipette 250 µL of each sample in duplicate into test tubes.

-

-

Reaction:

-

To each tube (standards and samples), add 500 µL of Berthelot Solution A.

-

Add 500 µL of Berthelot Solution B.

-

Add 2.5 mL of deionized water.

-

Vortex briefly to mix.

-

-

Incubation:

-

Incubate the tubes at room temperature for 5-10 minutes. A blue color will develop.

-

-

Measurement:

-

Transfer the solutions to cuvettes.

-

Read the absorbance at 570 nm (or up to 630 nm), using the 0 mM standard as a blank.

-

-

Calculation:

-

Plot the absorbance of the standards against their concentrations to generate a standard curve.

-

Determine the ammonia concentration in the samples from the standard curve, accounting for any dilution factors.

-

Protocol for Glutamate Dehydrogenase (GDH) Activity Assay

This protocol is a colorimetric assay based on the GDH-catalyzed oxidation of glutamate, where the resulting NADH reduces a tetrazolium salt to a colored formazan product.

Materials:

-

GDH Assay Buffer (e.g., 25 mL, pH 7.6-7.8).

-

Glutamate Solution (e.g., 2 M).

-

GDH Developer (containing a tetrazolium salt and diaphorase).

-

NADH Standard (e.g., 10 mM stock).

-

Sample Lysates (cells or tissues homogenized in ice-cold GDH Assay Buffer).

-

96-well microplate.

-

Microplate reader capable of reading absorbance at 450 nm.

Procedure:

-

Sample Preparation:

-

Homogenize tissue (~50 mg) or cells (~1 x 10⁶) in 200 µL of ice-cold GDH Assay Buffer.

-

Centrifuge at ~13,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Add 2-50 µL of the supernatant (sample) to wells of a 96-well plate. Adjust the final volume to 50 µL with GDH Assay Buffer.

-

-

NADH Standard Curve:

-

Prepare a 1 mM NADH standard by diluting the 10 mM stock.

-

Add 0, 2, 4, 6, 8, 10 µL of the 1 mM NADH standard into separate wells to generate 0, 2, 4, 6, 8, 10 nmol/well standards.

-

Adjust the final volume of each standard well to 50 µL with Assay Buffer.

-

-

Reaction Mix Preparation:

-

For each reaction, prepare a Master Reaction Mix containing:

-

82 µL GDH Assay Buffer

-

10 µL Glutamate Solution

-

8 µL GDH Developer

-

-

-

Assay Measurement:

-

Add 100 µL of the Master Reaction Mix to each standard and sample well.

-

Incubate the plate at 37°C. For kinetic assays, measure absorbance at 450 nm every 3-5 minutes. For endpoint assays, take an initial reading (A₀) at ~3 minutes, then incubate for 30-120 minutes and take a final reading (A₁).[11]

-

-

Calculation:

-

Subtract the 0 standard reading from all standard readings to create the standard curve.

-

Calculate the change in absorbance (ΔOD = A₁ - A₀) for each sample.

-

Apply the ΔOD to the NADH standard curve to determine the amount of NADH (B, in nmol) generated during the incubation time (T, in minutes).

-

Calculate GDH activity: Activity (nmol/min/mL or mU/mL) = (B / (T * V)), where V is the original sample volume in mL.[11]

-

Protocol for Alanine Aminotransferase (ALT) Activity Assay

This protocol describes a coupled enzyme assay where ALT catalyzes the transfer of an amino group from alanine to AKG, producing pyruvate. The pyruvate is then used in a subsequent reaction that results in a colorimetric or fluorometric output.

Materials:

-

ALT Assay Buffer.

-

ALT Substrate (containing L-alanine).

-

α-Ketoglutarate Solution.

-

ALT Enzyme Mix (containing Lactate Dehydrogenase and a probe).

-

NADH or a colorimetric/fluorometric probe system.

-

Pyruvate Standard for standard curve generation.

-

Sample Lysates or Serum.

-

96-well microplate (clear for colorimetric, black for fluorometric).

-

Microplate reader.

Procedure:

-

Sample Preparation:

-

Homogenize tissue (~50 mg) or cells (~1 x 10⁶) in 200 µL of ALT Assay Buffer. Centrifuge to remove debris.

-

Serum samples can often be used directly.

-

Add 1-20 µL of sample to wells and adjust the volume to 20 µL with ALT Assay Buffer.

-

-

Standard Curve Preparation:

-

Prepare a series of pyruvate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a final volume of 20 µL.

-

-

Reaction Mix Preparation:

-

Prepare a Master Reaction Mix for each well:

-

~80 µL ALT Assay Buffer

-

~10 µL ALT Substrate

-

~2 µL ALT Enzyme Mix

-

~8 µL α-Ketoglutarate solution (if not already in buffer/substrate)

-

-

-

Assay Measurement:

-

Add 100 µL of the Master Reaction Mix to each well.

-

Incubate at 37°C. Measure the output (e.g., absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm) in a kinetic mode, taking readings every 5 minutes.

-

-

Calculation:

-

Plot the standard curve of pyruvate concentration vs. output.

-

Determine the rate of the reaction (change in output per minute) for each sample from the linear portion of the kinetic curve.

-

Relate the sample's reaction rate to the standard curve to determine the rate of pyruvate generation. One unit of ALT is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.

-

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context of AKG's function is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate key pathways and workflows.

Core Nitrogen Scavenging Pathways

References

- 1. Frontiers | α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture [frontiersin.org]

- 2. labmed.org.uk [labmed.org.uk]

- 3. medichem-me.com [medichem-me.com]

- 4. Ameliorative potential of alpha-ketoglutaric acid (AKG) on acute lung injuries induced by ammonia inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Accurate Measurement of the in vivo Ammonium Concentration in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caringsunshine.com [caringsunshine.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Effects of ornithine alpha-ketoglutarate on circulatory antioxidants and lipid peroxidation products in ammonium acetate treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Ornithine α-Ketoglutarate on Intestinal Microbiota and Serum Inflammatory Cytokines in Dextran Sulfate Sodium Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.igem.wiki [static.igem.wiki]

- 15. labcarediagnostics.com [labcarediagnostics.com]

- 16. researchgate.net [researchgate.net]

The Cornerstone of Metabolism: An In-depth Technical Guide to the Discovery and Biochemical History of Monopotassium α-Ketoglutarate

For Immediate Release

A comprehensive whitepaper detailing the pivotal role of monopotassium α-ketoglutarate (α-KG), a cornerstone of cellular metabolism. This document provides researchers, scientists, and drug development professionals with a thorough historical and technical overview, from its initial synthesis to its modern therapeutic implications.

Introduction

Monopotassium α-ketoglutarate, the potassium salt of α-ketoglutaric acid (also known as 2-oxoglutaric acid), is a critical intermediate in several fundamental metabolic pathways. Its significance extends from the central hub of cellular respiration, the Krebs cycle, to amino acid metabolism, nitrogen transport, and the regulation of epigenetic processes and cellular signaling. This technical guide traces the discovery and scientific journey of this vital molecule, presenting key data, historical experimental protocols, and its intricate involvement in cellular signaling pathways.

Discovery and History: From Chemical Synthesis to Metabolic Hub

The history of α-ketoglutaric acid is deeply intertwined with the elucidation of cellular respiration. While its role as a biological intermediate was famously established by Sir Hans Adolf Krebs in 1937, the chemical synthesis of α-ketoglutaric acid predates this biological discovery.

Early 20th-century organic chemists developed methods for its synthesis, with one notable procedure involving the condensation of diethyl succinate and diethyl oxalate. This chemical foundation provided the pure substance necessary for later biochemical investigations.

The biological significance of α-ketoglutarate came into sharp focus with the work of Krebs and his colleague William Arthur Johnson. Their research on the oxidation of carbohydrates in pigeon breast muscle led to the postulation of the citric acid cycle, for which Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953. They identified α-ketoglutarate as a key five-carbon intermediate in this cyclical pathway. Preceding Krebs' complete cycle, the work of Martius and Knoop had already elucidated the oxidative steps from citrate to α-ketoglutarate.

Quantitative Data: Physicochemical Properties

The fundamental characteristics of α-ketoglutaric acid are crucial for understanding its biochemical behavior. The following table summarizes its key quantitative properties.

| Property | Value |

| Chemical Formula | C₅H₆O₅ |

| Molar Mass | 146.10 g/mol |

| Melting Point | 114-118 °C |

| pKa₁ | ~2.47 |

| pKa₂ | ~4.82 |

| Solubility in Water | 1 g/10 mL |

| Appearance | White crystalline powder |

Experimental Protocols

A deep understanding of the scientific process requires an appreciation of the methodologies employed. Below are detailed protocols for the chemical synthesis of α-ketoglutaric acid and the historical method of Warburg manometry used to measure its metabolic activity.

Chemical Synthesis of α-Ketoglutaric Acid

This protocol is based on the method of L. Friedman and E. Kosower, as published in Organic Syntheses. It involves the condensation of diethyl succinate and diethyl oxalate, followed by hydrolysis.

Materials:

-

Anhydrous ethanol

-

Sodium metal

-

Toluene

-

Anhydrous ether

-

Diethyl oxalate

-

Diethyl succinate

-

Water

-

12N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Nitroethane

Procedure:

-

Preparation of Sodium Ethoxide: In a suitable reaction flask, dissolve 23 g of sodium in 276 g of anhydrous ethanol. Once all the sodium has reacted, remove the excess ethanol by distillation, adding dry toluene as the mixture becomes viscous to allow for stirring. Continue distillation until the temperature reaches 105°C.

-

Condensation: Cool the resulting sodium ethoxide slurry to room temperature and add 650 mL of anhydrous ether. To this, add 146 g of diethyl oxalate, followed by 174 g of diethyl succinate. Allow the mixture to stand at room temperature for at least 12 hours.

-

Hydrolysis and Extraction of Triethyl Oxalylsuccinate: Hydrolyze the reaction mixture by adding 500 mL of water with stirring. Separate the layers and discard the ether layer. Acidify the combined aqueous layers with 100 mL of 12N hydrochloric acid. Extract the resulting oily layer with three 150-mL portions of ether. Dry the combined ethereal solution over anhydrous magnesium sulfate and evaporate the ether under reduced pressure.

-

Formation of α-Ketoglutaric Acid: Mix the resulting triethyl oxalylsuccinate (approximately 225 g) with 330 mL of 12N hydrochloric acid and 660 mL of water. Heat the mixture under reflux for 4 hours.

-

Isolation and Purification: Distill the mixture to dryness under reduced pressure at a bath temperature of 60-70°C. Dissolve the solidified residue in 200 mL of warm nitroethane. Filter the warm solution and stir the filtrate at 0-10°C for 5 hours to induce crystallization.

-

Final Product: Collect the precipitated α-ketoglutaric acid by filtration, wash with cold nitroethane, and dry. This yields α-ketoglutaric acid with a purity suitable for most biochemical applications.

Historical Measurement of α-Ketoglutarate Metabolism via Warburg Manometry

The Warburg respirometer was a key apparatus in Krebs's laboratory for measuring gas exchange in tissue slices, which was crucial for elucidating the Krebs cycle. The principle is to measure the change in gas volume at a constant temperature and pressure.

Materials:

-

Warburg manometer with reaction flask

-

Thermostatically controlled water bath

-

Tissue slices (e.g., pigeon breast muscle)

-

Buffer solution (e.g., Ringer's phosphate)

-

Substrate solution (containing α-ketoglutarate)

-

Potassium hydroxide (KOH) solution (for CO₂ absorption)

-

Filter paper

Procedure:

-

Apparatus Setup: Place a small piece of filter paper soaked in KOH solution into the center well of the Warburg flask. This will absorb any carbon dioxide produced during respiration.

-

Addition of Reagents: Add the buffered solution containing the tissue slices to the main compartment of the flask. The substrate solution (α-ketoglutarate) is placed in a side arm of the flask.

-

Equilibration: Attach the flask to the manometer and place the apparatus in the water bath to equilibrate to the desired temperature (e.g., 37°C). Allow for a 10-15 minute equilibration period with the stopcock open to the atmosphere.

-

Initiation of Reaction: Close the stopcock to create a closed system. After a brief period to ensure temperature and pressure stability, tip the flask to mix the substrate from the side arm with the tissue slices in the main compartment, initiating the metabolic reaction.

-

Measurement: As the tissue consumes oxygen, the gas volume in the flask decreases, causing the manometric fluid to rise in the arm connected to the flask. Record the change in the fluid level at regular intervals (e.g., every 5 minutes).

-

Calculation: The change in volume is calculated using the flask constant, which is predetermined for each flask and accounts for the volume of the flask and the solubility of oxygen in the fluid. The rate of oxygen consumption is then determined, providing a measure of the rate of α-ketoglutarate metabolism.

Signaling Pathways and Molecular Interactions

Monopotassium α-ketoglutarate is not merely a metabolic intermediate but also a crucial signaling molecule and a co-substrate for a large family of dioxygenase enzymes. Its availability directly influences major cellular pathways.

The Krebs Cycle

α-Ketoglutarate is a central intermediate in the Krebs (or tricarboxylic acid, TCA) cycle, the primary metabolic pathway for the aerobic breakdown of carbohydrates, fats, and proteins to generate energy in the form of ATP.

Monopotassium α-Ketoglutarate: A Pivotal Regulator in Amino Acid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Monopotassium alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, plays a central and multifaceted role in the intricate network of amino acid metabolism. Beyond its established function in cellular energy production, AKG acts as a primary nitrogen acceptor, facilitating the transamination and deamination of amino acids, thereby influencing their synthesis, degradation, and interconversion. This technical guide provides a comprehensive overview of the function of monopotassium AKG in amino acid metabolism, detailing its involvement in key enzymatic reactions, its impact on systemic amino acid profiles, and its role in critical signaling pathways that govern protein synthesis and cellular growth. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic and signaling roles of AKG.

Introduction

Alpha-ketoglutarate is a dicarboxylic acid that serves as a critical node linking carbohydrate and amino acid metabolism. As a key intermediate of the tricarboxylic acid (TCA) cycle, it is central to cellular energy production.[1] Its potassium salt, monopotassium alpha-ketoglutarate, is a stable and water-soluble form commonly used in research and supplementation. The metabolic significance of AKG extends beyond bioenergetics; it is a crucial molecule in nitrogen homeostasis, acting as a scavenger of amino groups and a precursor for the synthesis of several amino acids.[2][3] This guide will explore the fundamental mechanisms by which AKG modulates amino acid metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Central Role of α-Ketoglutarate in Transamination Reactions

The primary mechanism by which AKG influences amino acid metabolism is through its role as the principal amino group acceptor in transamination reactions. These reversible reactions, catalyzed by aminotransferases (also known as transaminases), are fundamental to the synthesis of non-essential amino acids and the degradation of most amino acids.[4]

The general reaction is as follows:

Amino Acid + α-Ketoglutarate ⇌ α-Keto Acid + Glutamate

In this reaction, the amino group from an amino acid is transferred to AKG, forming glutamate and the corresponding α-keto acid of the original amino acid.[4] This process is vital for maintaining the balance of amino acids in the body. Glutamate, in turn, can donate its amino group for the synthesis of other amino acids or be deaminated to release ammonia for excretion via the urea cycle.[5]

Key Aminotransferases

Two of the most significant aminotransferases in this context are:

-

Alanine Aminotransferase (ALT): Primarily found in the liver, ALT catalyzes the interconversion of alanine and pyruvate with glutamate and AKG.[4]

-

Aspartate Aminotransferase (AST): Present in various tissues, including the liver and muscle, AST facilitates the reversible reaction between aspartate and oxaloacetate with glutamate and AKG.

α-Ketoglutarate and the Glutamate/Glutamine Axis

AKG is intrinsically linked to the metabolism of glutamate and glutamine, two amino acids with profound physiological importance.

Glutamate Synthesis

As described above, the transamination of various amino acids with AKG is a primary route for glutamate synthesis. Additionally, glutamate can be synthesized directly from AKG via the action of glutamate dehydrogenase (GDH) , which catalyzes the reductive amination of AKG.[6]

α-Ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O

This reaction is reversible and serves as a key link between carbon and nitrogen metabolism.[7]

Glutamine Synthesis

Glutamine, the most abundant free amino acid in the body, is synthesized from glutamate in a reaction catalyzed by glutamine synthetase . AKG, as the precursor to glutamate, is therefore essential for glutamine production.[3] Glutamine plays critical roles in nitrogen transport, immune function, and intestinal health.

Impact of α-Ketoglutarate Supplementation on Amino Acid Profiles

Oral supplementation with AKG has been shown to modulate the concentrations of various amino acids in plasma and tissues. The following tables summarize quantitative data from selected studies.

Table 1: Effect of Ornithine α-Ketoglutarate (OKG) on Plasma Amino Acid Concentrations in Healthy Subjects [8]

| Amino Acid | Basal Concentration (μmol/L) | Concentration at 60 min post-OKG (μmol/L) | % Change |

| Glutamate | 42 ± 5 | 60 ± 7 | +43% |

| Proline | 160 ± 15 | 216 ± 20 | +35% |

| Arginine | 85 ± 8 | 120 ± 11 | +41% |

| Ornithine | 60 ± 6 | 494 ± 91 | +723% |

Data are presented as mean ± SEM. OKG dose was 10g.

Table 2: Effect of α-Ketoglutarate on Free Amino Acid Concentrations in Skeletal Muscle Post-Surgery [9]

| Amino Acid | Control Group (Post-op) | AKG Group (Post-op) |

| Glutamine | Decreased | No significant change |

| Basic Amino Acids | Decreased | No significant change |

This study highlights AKG's ability to counteract post-traumatic muscle catabolism.

Table 3: Effect of Dietary α-Ketoglutarate on Muscle Amino Acid Concentrations in Juvenile Hybrid Sturgeon [10]

| Amino Acid | Fish Meal (FM) Diet | FM + AKG Diet | Soy Protein (SPC) Diet | SPC + AKG Diet |

| Aspartate | 1.25 ± 0.07 | 1.52 ± 0.09 | 1.31 ± 0.08 | 1.63 ± 0.10 |

| Glutamate | 2.15 ± 0.11 | 2.48 ± 0.13 | 2.23 ± 0.12 | 2.61 ± 0.14 |

| Arginine | 1.18 ± 0.06 | 1.35 ± 0.07 | 1.32 ± 0.07 | 1.49 ± 0.08* |

*Data are presented as mean ± SEM. P < 0.05 compared to the respective diet without AKG.

α-Ketoglutarate and Key Amino Acid Metabolic Pathways

Arginine and Proline Metabolism

AKG is a key player in the metabolism of arginine and proline. Ornithine, a product of arginine metabolism, can be converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT) , a reaction that requires AKG as an amino group acceptor.[11] Glutamate-γ-semialdehyde is then in equilibrium with P5C (Δ¹-pyrroline-5-carboxylate), a precursor for proline synthesis.[12]

Branched-Chain Amino Acid (BCAA) Metabolism

The initial step in the catabolism of the branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT) . In this reaction, AKG serves as the amino group acceptor, leading to the formation of glutamate and the respective branched-chain α-keto acids (BCKAs).[8][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Does the ornithine-alpha-ketoglutarate ratio influence ornithine alpha-ketoglutarate metabolism in healthy rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Metabolism of ornithine, alpha-ketoglutarate and arginine in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Alpha-ketoglutarate preserves protein synthesis and free glutamine in skeletal muscle after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Importance of Alpha-Ketoglutarate in Cellular Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoglutarate (AKG), a pivotal intermediate in the Krebs cycle, has emerged as a critical multifaceted molecule that extends its influence far beyond its canonical role in cellular energy production. This technical guide provides a comprehensive overview of the physiological importance of AKG in cellular respiration, delving into its functions as a central metabolic hub, a precursor for biosynthesis, a key player in nitrogen metabolism, and a crucial signaling molecule with profound effects on epigenetic regulation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing in-depth information on the quantitative aspects of AKG metabolism, detailed experimental protocols for its study, and a visual representation of its intricate signaling networks.

Introduction: The Centrality of Alpha-Ketoglutarate

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a five-carbon dicarboxylic acid that occupies a strategic position in cellular metabolism.[1] Its primary and most well-understood function is as a key intermediate in the tricarboxylic acid (TCA) cycle, where it is formed from isocitrate and subsequently converted to succinyl-CoA.[2] This central role in the TCA cycle places AKG at the heart of cellular energy production, directly contributing to the generation of reducing equivalents (NADH) that fuel oxidative phosphorylation.[3]

However, the significance of AKG extends far beyond its bioenergetic role. It serves as a critical link between carbon and nitrogen metabolism, acting as a primary nitrogen scavenger and a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.[4][5] Furthermore, recent research has illuminated the role of AKG as a pleiotropic signaling molecule, most notably as an essential cofactor for a large family of dioxygenase enzymes. These enzymes, which include prolyl hydroxylases, Ten-Eleven Translocation (TET) DNA hydroxylases, and Jumonji C (JmjC) domain-containing histone demethylases, are critical regulators of gene expression and cellular signaling pathways.[5][6] This function implicates AKG in a wide array of physiological processes, including the hypoxic response, epigenetic regulation, and immune cell function.

This guide will explore these diverse roles of AKG in detail, providing quantitative data, experimental methodologies, and visual representations of its involvement in key cellular pathways.

Alpha-Ketoglutarate in Core Metabolic Pathways

The Krebs Cycle: The Engine of Cellular Respiration

The Krebs cycle, or TCA cycle, is the primary metabolic pathway for the aerobic respiration of carbohydrates, fats, and proteins. AKG is a central intermediate in this cycle, and its formation and consumption are tightly regulated.

Formation of Alpha-Ketoglutarate: AKG is produced from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). There are three main isoforms of IDH in mammalian cells:

-

IDH1: Located in the cytoplasm and peroxisomes, it is NADP+-dependent.[7]

-

IDH2: Found in the mitochondrial matrix, it is also NADP+-dependent.[7]

-

IDH3: A key regulatory enzyme of the TCA cycle located in the mitochondria, it is NAD+-dependent and allosterically activated by ADP and inhibited by ATP and NADH.[8][9]

Consumption of Alpha-Ketoglutarate: In the subsequent step of the TCA cycle, AKG is oxidatively decarboxylated to succinyl-CoA by the alpha-ketoglutarate dehydrogenase complex (OGDHC).[10] This multi-enzyme complex is a critical control point of the TCA cycle and is inhibited by its products, succinyl-CoA and NADH, as well as by a high ATP/ADP ratio.[3]

References

- 1. OGDH - Wikipedia [en.wikipedia.org]

- 2. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. the-ketoglutarate-dehydrogenase-complex-in-cancer-metabolic-plasticity - Ask this paper | Bohrium [bohrium.com]

- 9. Detailed kinetics and regulation of mammalian 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Exploring the link between monopotassium oxoglutarate and aging processes

An In-depth Technical Guide to Monopotassium Oxoglutarate and its Role in Aging Processes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a critical intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a potent modulator of aging and longevity. Its endogenous levels decline significantly with age, and supplementation has been shown to extend lifespan and improve healthspan in various model organisms. This technical guide provides a comprehensive overview of the link between monopotassium oxoglutarate (a supplemental form of AKG) and the aging process. It details the core molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols for replication and further investigation, and visualizes the intricate signaling pathways involved. This document serves as a foundational resource for researchers and professionals in the field of geroscience and pharmaceutical development.

Introduction

Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased risk of disease and death. A key metabolic alteration associated with aging is the decline in circulating levels of alpha-ketoglutarate (AKG). In humans, plasma AKG levels can decrease by as much as 10-fold between the ages of 40 and 80.[1][2][3] AKG is not merely a metabolite for energy production; it is a pleiotropic molecule that acts as a crucial signaling hub and a cofactor for numerous enzymes, placing it at the intersection of metabolism, epigenetics, and cellular homeostasis.[4][5] Supplementation with AKG, often in the form of Calcium AKG (Ca-AKG), has demonstrated robust anti-aging effects in model organisms, including yeast, C. elegans, Drosophila, and mice, making it a prime candidate for geroprotective interventions in humans.[2][6][7][8] This guide synthesizes the current scientific understanding of AKG's role in aging, focusing on its mechanisms of action and the experimental evidence supporting its potential as a therapeutic agent.

Molecular Mechanisms of Action

AKG's influence on aging is not attributed to a single mechanism but rather to its multifaceted role in several core cellular processes. The primary pathways identified are the inhibition of the mechanistic target of rapamycin (mTOR), activation of AMP-activated protein kinase (AMPK), and regulation of epigenetic modifications.

mTOR Inhibition and AMPK Activation

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its hyperactivation is a known hallmark of aging. AKG has been shown to indirectly inhibit mTOR signaling. The primary mechanism involves AKG's inhibition of mitochondrial ATP synthase.[9][10][11] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio.[9][11] This shift in the cellular energy state is sensed by AMP-activated protein kinase (AMPK), a master regulator of metabolic homeostasis.[11][12] Elevated AMP levels activate AMPK, which in turn phosphorylates and inhibits components of the mTORC1 complex, thereby downregulating its activity.[10][11] This cascade mimics the effects of caloric restriction, a well-established intervention for extending lifespan.

Figure 1: AKG's role in the AMPK and mTOR signaling pathways.

Epigenetic Regulation

AKG is an indispensable cofactor for a large family of 2-oxoglutarate-dependent dioxygenases (2-OGDOs), which play a critical role in epigenetic regulation.[13][14] This family includes two major classes of enzymes that are central to the aging process:

-

Ten-Eleven Translocation (TET) Enzymes: These enzymes mediate DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives, a crucial process for maintaining a youthful epigenetic landscape.[15][16]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): These enzymes remove methyl groups from histones, thereby altering chromatin structure and gene expression.[17][18]

By serving as a substrate for these enzymes, AKG directly links cellular metabolic status to the epigenetic state, influencing gene expression patterns that can counteract age-related epigenetic drift.[19]

Figure 2: AKG as a key cofactor in epigenetic regulation.

Quantitative Data from Preclinical and Clinical Studies

The effects of AKG supplementation have been quantified in several key studies, providing a basis for its potential translation to humans.

Table 1: Summary of Lifespan and Healthspan Effects in Mice

Data from Asadi Shahmirzadi et al., 2020 study in Cell Metabolism.[20][21][22]

| Parameter | Sex | Treatment Group | Control Group | Percentage Change/Improvement | Citation |

| Median Lifespan | Female | Ca-AKG | Standard Diet | +8% to +20% | [8] |

| Average Lifespan | Mixed | Ca-AKG | Standard Diet | ~12% | [3][23] |

| Healthspan/Frailty | Mixed | Ca-AKG | Standard Diet | >40% Improvement | [3][23] |

| Inflammatory Cytokines | Female | Ca-AKG | Standard Diet | Significant Reduction | [20][23] |

| IL-10 Production | Female | Ca-AKG | Standard Diet | Significantly Increased | [23][24] |

Table 2: Summary of Human Clinical Study Data

Data from a retrospective analysis of individuals taking a Ca-AKG-based supplement.[19]

| Parameter | Measurement Tool | Duration of Use (Avg.) | Observed Change | Citation |

| Biological Age | TruAge™ DNA Methylation Test | 7 months | 8.0 years average reduction | [19] |

| Biological Age (Males) | TruAge™ DNA Methylation Test | 7 months | 8.44 years average reduction | [19] |

| Biological Age (Females) | TruAge™ DNA Methylation Test | 7 months | 6.98 years average reduction | [19] |

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments cited in the literature.

Murine Lifespan and Healthspan Study

(Based on Asadi Shahmirzadi et al., 2020)[20]

-

Animal Model: C57BL/6 mice.

-

Intervention: At 18 months of age (middle-age), mice are randomly assigned to a control group or a treatment group. The treatment group receives a diet where 2% of the daily feed is Calcium Alpha-Ketoglutarate (Ca-AKG).[8]

-

Frailty Index Measurement: A clinical frailty index is assessed periodically. This index is composed of 31 non-invasive parameters, including assessments of coat condition, hearing loss, presence of tumors, kyphosis (spinal curvature), gait, and grip strength.[8][23] Each parameter is scored, and the cumulative score represents the frailty of the animal.

-

Cytokine Analysis (Plasma):

-

Collect blood from aged mice (e.g., 28 months) via cardiac puncture or tail vein into EDTA-coated tubes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Analyze plasma using a multiplex immunoassay kit, such as the V-PLEX Proinflammatory Panel 1 Mouse Kit from Meso Scale Discovery (MSD), to quantify levels of multiple inflammatory cytokines and chemokines simultaneously (e.g., IFN-γ, IL-1β, IL-6, IL-10, TNF-α).[20][25]

-

-

Experimental Workflow Diagram:

Figure 3: Workflow for murine lifespan and healthspan study.

Human Clinical Trial (ABLE Study Protocol)

(Based on NCT05706389)[1][13][14][26]

-

Study Design: A single-center, randomized, double-blind, placebo-controlled trial.

-

Participants: 120 healthy individuals aged 40-60 years whose biological age, as determined by a baseline DNA methylation test, is greater than their chronological age.

-

Intervention: Participants are randomized to receive either 1 gram/day of sustained-release Ca-AKG or a matching placebo for 6 months.

-

Primary Outcome: The change in DNA methylation age from baseline to the end of the 6-month intervention. Blood samples are collected, and DNA methylation is analyzed using epigenetic clocks.

-

Secondary Outcomes: Measurements are taken at baseline, 3 months, 6 months, and a 9-month follow-up.

-

Inflammatory Markers: Blood analysis for cytokines (e.g., hs-CRP, IL-6).

-

Cardiovascular Function: Arterial stiffness measured by pulse wave velocity.

-

Muscle Strength: Handgrip strength and leg extension strength (e.g., 8-repetition maximum test).

-

Aerobic Capacity: Assessed via a cardio-pulmonary exercise test (CPET).

-

Cellular Senescence Assay (SA-β-gal Staining)

(Based on Dimri et al., 1995)[27]

-

Cell Culture: Plate cells in a multi-well plate and grow to desired confluency.

-

Fixation: Wash cells twice with PBS. Fix for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.

-

Washing: Wash cells three times with PBS.

-

Staining: Prepare the staining solution fresh: 1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂ in a 40 mM citric acid/sodium phosphate buffer (pH 6.0).[7]

-

Incubation: Add the staining solution to the cells and incubate at 37°C in a non-CO₂ incubator for 12-16 hours, protected from light.

-

Analysis: Senescent cells will stain blue. Count the percentage of blue (SA-β-gal positive) cells versus the total number of cells under a bright-field microscope.

Cell Proliferation Assay (EdU Incorporation)

(Based on Salic and Mitchison, 2008)[4]

-

Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for a period appropriate for the cell cycle (e.g., 1-2 hours).[28][29]

-

Fixation & Permeabilization: Wash cells with PBS, then fix with 3.7% formaldehyde. Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

-

Click Reaction: Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper (II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. Incubate cells with the cocktail for 30 minutes at room temperature, protected from light.[6][30]

-

DNA Staining & Imaging: Wash the cells. Counterstain nuclei with a DNA dye like Hoechst 33342.[30] Image using fluorescence microscopy. EdU-positive cells (those that were synthesizing DNA) will exhibit bright fluorescence.

Conclusion and Future Directions

The evidence strongly indicates that monopotassium oxoglutarate, and its related salt forms, are significant regulators of the aging process. Its ability to influence fundamental aging pathways—namely mTOR/AMPK signaling and epigenetic regulation—positions it as a highly promising geroprotective agent. The quantitative data from murine models, demonstrating a compression of morbidity and an extension of lifespan, is compelling.[3][20][24] Furthermore, initial human studies showing a reversal of epigenetic age provide a tantalizing glimpse into its potential for human application.[19]

Future research should focus on several key areas. The ongoing ABLE clinical trial will provide crucial, high-quality data on the efficacy of Ca-AKG in a controlled human setting.[1][26] Further investigation is needed to elucidate the sex-specific differences observed in mouse studies, which could lead to personalized therapeutic strategies.[23] Finally, exploring combinatorial therapies, where AKG is used alongside other geroprotectors like rapamycin or senolytics, may yield synergistic effects and provide more comprehensive anti-aging benefits. The continued exploration of AKG's role in aging holds immense promise for developing interventions that not only extend lifespan but, more importantly, enhance healthspan.

References

- 1. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. αKG-induced oxidative stress and mTOR inhibition as a therapeutic strategy for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newatlas.com [newatlas.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 8. worldhealth.net [worldhealth.net]

- 9. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]

- 10. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.vu.nl [research.vu.nl]

- 14. clinicaltrial.be [clinicaltrial.be]

- 15. The role of α-ketoglutarate–dependent proteins in pluripotency acquisition and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rep.bioscientifica.com [rep.bioscientifica.com]

- 17. researchgate.net [researchgate.net]

- 18. The chemistry and biology of the α-ketoglutarate-dependent histone Nε-methyl-lysine demethylases - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. decodeage.com [decodeage.com]

- 20. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alpha-Ketoglutarate, the Metabolite that Regulates Aging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. buckinstitute.org [buckinstitute.org]

- 24. Alpha-Ketoglutarate Supplementation Modestly Increases Life Span in Mice – Fight Aging! [fightaging.org]

- 25. Frontiers | Cytokine Levels in Inner Ear Fluid of Young and Aged Mice as Molecular Biomarkers of Noise-Induced Hearing Loss [frontiersin.org]

- 26. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)-intervention study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. buckinstitute.org [buckinstitute.org]

- 28. vectorlabs.com [vectorlabs.com]

- 29. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

The Foundational Role of Alpha-Ketoglutarate in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, is emerging as a significant regulator of bone metabolism.[1][2][3] Beyond its central role in cellular energy production, AKG functions as a pleiotropic molecule, influencing a spectrum of cellular processes that collectively impact bone health.[3][4] It participates in amino acid metabolism, collagen synthesis, and epigenetic regulation, making it a molecule of considerable interest for the development of novel therapeutics for bone-related disorders such as osteoporosis.[1][5][6] This technical guide provides an in-depth overview of the foundational research on AKG and bone metabolism, with a focus on quantitative data, experimental methodologies, and the core signaling pathways involved.

Quantitative Data on the Effects of Alpha-Ketoglutarate on Bone Metabolism

The effects of AKG on bone metabolism have been quantified in various preclinical and clinical studies. The following tables summarize key findings on bone mineral density, bone cell activity markers, and gene expression.

Table 1: Effects of Alpha-Ketoglutarate on Bone Mineral Density (BMD) and Bone Markers

| Study Type | Model | Treatment | Duration | Outcome | Reference |

| In vivo | Aged Mice | AKG in drinking water | - | Increased bone mass and attenuated age-related bone loss. | [7][8][9] |

| In vivo | Piglets | 1% AKG supplementation in diet | 28 days | Increased femur and tibia bone mineral density by 10% and 13% respectively. | [10] |

| In vivo | Ovariectomized Rats | AKG in drinking solution (1.0 mol/l) | 60 days | Stimulated tibia mineralization and reduced the intensity of bone atrophy. | [11] |

| Clinical Study | Postmenopausal women with osteopenia | 6g AKG and 1.68g Ca/day | 6 months | 37.0% decrease in serum CTX levels; 1.6% increase in lumbar spine BMD from baseline. | [12] |

Table 2: Effects of Alpha-Ketoglutarate on Osteoblast and Osteoclast Activity

| Study Type | Cell Line/Model | Treatment | Outcome | Reference |

| In vitro | hFOB 1.19 and MC3T3-E1 osteoblast cell lines | AKG | Upregulated expression of RUNX2 and Osterix; increased mRNA and protein levels of alkaline phosphatase, type I collagen, bone sialoprotein II, osteopontin, and osteocalcin. | [13][14] |

| In vitro | Aged mouse bone marrow MSCs | 2 mM AKG | Augmented ALP activity and increased formation of mineralized nodules. | [7] |

| In vitro | RAW264.7 cells and primary bone marrow-derived macrophages (BMMs) | Dimethyl AKG (DM-AKG) | Inhibited RANKL-induced osteoclast differentiation in a dose-dependent manner. | [15][16] |

Key Signaling Pathways Modulated by Alpha-Ketoglutarate

AKG's influence on bone metabolism is mediated through several intricate signaling pathways.

mTOR and JNK Signaling in Osteoblasts

AKG has been shown to promote osteoblast differentiation through the activation of the mTOR and JNK signaling pathways.[13][14] This activation leads to an increase in the expression of key osteogenic transcription factors and markers.

AKG promotes osteoblast differentiation via mTOR and JNK pathways.

NF-κB Signaling in Osteoclasts

Elevated intracellular levels of AKG inhibit osteoclastogenesis by suppressing the RANKL-activated NF-κB signaling pathway in a PHD1-dependent manner.[15][16][17] This leads to a reduction in osteoclast formation and activity.

AKG inhibits osteoclastogenesis by suppressing NF-κB signaling.

Epigenetic Regulation through TET Enzymes

AKG is an essential cofactor for Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation.[18][19][20] By modulating the activity of TET enzymes, AKG can influence gene expression related to bone cell differentiation and function. For instance, AKG has been shown to decrease the accumulation of repressive histone marks like H3K9me3 and H3K27me3, leading to the upregulation of BMP signaling and Nanog expression, which promotes the osteogenic potential of mesenchymal stem cells.[7]

AKG's role as a cofactor in epigenetic regulation of osteogenesis.

Experimental Protocols

In Vitro Osteoblast Differentiation Assay

-

Cell Lines: Human (hFOB 1.19) and mouse (MC3T3-E1) osteoblast cell lines are commonly used.[1]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12 or α-MEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: AKG (disodium salt dihydrate) is added to the culture medium at various concentrations.

-

Analysis of Osteogenic Markers:

-

qRT-PCR and Western Blot: To measure the mRNA and protein expression levels of osteogenic markers such as RUNX2, Osterix, alkaline phosphatase (ALP), type I collagen, osteopontin, and osteocalcin.[13][14]

-

Alkaline Phosphatase (ALP) Activity Assay: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

-

Mineralization Assay: Alizarin Red S staining is used to visualize and quantify calcium deposition, a marker of late-stage osteoblast differentiation.

-

In Vitro Osteoclastogenesis Assay

-

Cell Source: Primary bone marrow-derived macrophages (BMMs) or RAW264.7 macrophage cell line are used as osteoclast precursors.[15][16]

-

Differentiation Induction: Osteoclast differentiation is induced by treating the cells with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).

-

Treatment: A cell-permeable derivative of AKG, such as dimethyl AKG (DM-AKG), is added to the culture medium.[15][16]

-

Analysis of Osteoclast Formation:

In Vivo Animal Models

-

Ovariectomized (OVX) Rat Model: This model is widely used to mimic postmenopausal osteoporosis.[11] Female rats are surgically ovariectomized to induce estrogen deficiency and subsequent bone loss. AKG is typically administered in the drinking water.[11]

-

Aged Mouse Model: To study age-related osteoporosis, aged mice (e.g., 18 months old) are used.[7] AKG is administered in the drinking water.[7]

-

Bone Analysis:

-

Micro-computed Tomography (μCT): High-resolution μCT is used to analyze the three-dimensional microarchitecture of trabecular and cortical bone.[7]

-

Histomorphometry: Bone sections are stained (e.g., with Von Kossa and TRAP) to quantify parameters such as osteoblast and osteoclast numbers, and bone formation rate.[21]

-

Biomechanical Testing: Three-point bending tests are performed to assess the mechanical strength of bones.

-

Conclusion and Future Directions

The foundational research on alpha-ketoglutarate compellingly demonstrates its significant pro-osteogenic and anti-resorptive effects, positioning it as a promising candidate for the development of novel therapies for bone diseases. Its multifaceted mechanism of action, encompassing the modulation of key signaling pathways and epigenetic regulation, offers multiple avenues for therapeutic intervention.

Future research should focus on elucidating the precise molecular interactions of AKG within bone cells, further defining its role as an epigenetic regulator, and conducting large-scale, long-term clinical trials to validate its efficacy and safety in human populations for the treatment of osteoporosis and other bone-related conditions. The development of targeted delivery systems for AKG could also enhance its therapeutic potential while minimizing potential off-target effects.

References

- 1. Essential role of the metabolite α-ketoglutarate in bone tissue and bone-related diseases: Role of α-ketoglutarate in bone tissue and bone-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. phavi.umcs.pl [phavi.umcs.pl]

- 4. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longjuvity.com [longjuvity.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Alpha-ketoglutarate ameliorates age-related osteoporosis via regulating histone methylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prohealth.com [prohealth.com]

- 9. AKG shown to prevent age-related bone loss - Longevity.Technology - Latest News, Opinions, Analysis and Research [longevity.technology]

- 10. Dietary Alpha-Ketoglutarate Supplementation Improves Bone Growth, Phosphorus Digestion, and Growth Performance in Piglets [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Alpha ketoglutarate exerts a pro-osteogenic effect in osteoblast cell lines through activation of JNK and mTOR/S6K1/S6 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Elevation of Intracellular Alpha-Ketoglutarate Levels Inhibits Osteoclastogenesis by Suppressing the NF-κB Signaling Pathway in a PHD1-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Longevity, alpha-ketoglutarate, and the TET enzymes - Rapamycin Longevity News [rapamycin.news]

- 20. The role of α-ketoglutarate–dependent proteins in pluripotency acquisition and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pivotal Role of Monopotassium α-Ketoglutarate in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monopotassium α-ketoglutarate (KP), a key intermediate in the Krebs cycle, has emerged as a critical regulator of the epigenome. Its significance extends beyond cellular metabolism, directly influencing DNA and histone methylation dynamics. As a vital cofactor for α-ketoglutarate-dependent dioxygenases (α-KGDDs), including the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases, KP plays a central role in shaping the epigenetic landscape and thereby controlling gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning KP's epigenetic functions, summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows and pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Metabolic-Epigenetic Axis

The intricate interplay between cellular metabolism and epigenetic regulation is a rapidly advancing field of research. Metabolites, once viewed solely as intermediates in energy production and biosynthesis, are now recognized as crucial signaling molecules that can directly modulate the activity of epigenetic enzymes.[1] Alpha-ketoglutarate (α-KG), available as the salt monopotassium α-ketoglutarate, lies at the heart of this metabolic-epigenetic axis.[2] Its intracellular concentration, influenced by the metabolic state of the cell, directly dictates the activity of key epigenetic "erasers," thereby linking cellular energy status to the regulation of gene expression.[3] This connection has profound implications for development, cellular differentiation, and the pathogenesis of various diseases, including cancer.[4][5]

Molecular Mechanism of Action

Monopotassium α-ketoglutarate serves as an essential cofactor for a large family of α-KG-dependent dioxygenases.[6] These enzymes utilize α-KG, molecular oxygen (O₂), and a ferrous iron (Fe(II)) center to catalyze oxidative reactions that result in the demethylation of DNA and histones.

DNA Demethylation via TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are key players in active DNA demethylation.[6] They catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[7] This process is initiated by the α-KG-dependent hydroxylation of 5mC to 5hmC.[7] The subsequent oxidation products can be recognized and excised by the base excision repair (BER) machinery, ultimately leading to the restoration of an unmethylated cytosine.[8]

The catalytic cycle of TET enzymes is critically dependent on α-KG. In the active site, Fe(II) coordinates with α-KG and the 5mC substrate. Molecular oxygen then binds to the Fe(II) center, leading to the oxidative decarboxylation of α-KG to succinate and CO₂. This reaction generates a highly reactive Fe(IV)=O intermediate that hydroxylates the methyl group of 5mC.[9]

Histone Demethylation by JmjC Domain-Containing Demethylases

The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) are a large family of enzymes responsible for removing methyl groups from lysine residues on histone tails.[5] Histone methylation is a key post-translational modification that can either activate or repress gene transcription depending on the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation). JHDMs utilize the same α-KG-dependent oxidative mechanism as TET enzymes to demethylate histones.[10] The reaction results in the hydroxylation of the methyl group, which is then released as formaldehyde.[2] The activity of JHDMs is crucial for dynamic changes in chromatin structure and gene expression during development and in response to cellular signals.[11]

Quantitative Data on the Impact of Monopotassium α-Ketoglutarate

The following tables summarize key quantitative findings from various studies investigating the effects of α-KG on epigenetic modifications and related processes.

| Parameter | Experimental System | Treatment/Condition | Quantitative Finding | Reference |

| Enzyme Kinetics (TET) | In vitro assay with mouse TET1 catalytic domain | Varying α-KG concentrations | Apparent Km for α-KG: ~10 µM | [12] |

| Enzyme Kinetics (JmjC) | In vitro assay with human JMJD2C | Varying α-KG concentrations | Optimal activity at α-KG concentrations found in cancer cells; substrate inhibition at higher concentrations. | [1][6] |

| DNA Methylation | T-Acute Lymphoblastic Leukemia (T-ALL) cell lines | α-KG treatment (3.5 mM and 7 mM) for 24 and 48 hours | Concentration-dependent increase in 5-hydroxymethylcytosine (5hmC) levels. | [13][14] |

| Gene Expression | T-Acute Lymphoblastic Leukemia (T-ALL) cell lines | α-KG treatment (3.5 mM and 7 mM) for 12, 24, and 36 hours | Concentration-dependent increase in IDH1 and IDH2 transcript levels. | [13][14] |

| Embryonic Development | Murine pronuclear embryos | 150 µM α-KG treatment | Significantly higher blastocyst rate (68.67 ± 2.43%) compared to control (54.40 ± 5.03%). | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of KP's role in epigenetic regulation. Below are summarized protocols for key experimental techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide localization of specific histone modifications or DNA-binding proteins.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Fragmentation: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[13]

-

Immunoprecipitation: An antibody specific to the histone modification or protein of interest is used to immunoprecipitate the cross-linked chromatin.[15]

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the associated DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.[16]

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are identified to determine the genomic regions enriched for the target protein or modification.[17]

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

MeDIP-seq is a technique to map 5-methylcytosine (5mC) across the genome.

-

Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and fragmented by sonication.[18]

-

Denaturation: The fragmented DNA is denatured to single strands.[5]

-

Immunoprecipitation: An antibody that specifically recognizes 5mC is used to immunoprecipitate the methylated DNA fragments.[4]

-

DNA Purification: The immunoprecipitated DNA is purified.

-

Library Preparation and Sequencing: The purified methylated DNA is used to generate a sequencing library for next-generation sequencing.

-

Data Analysis: Sequencing reads are mapped to the reference genome to identify methylated regions.

In Vitro Histone Demethylase Assay

This assay measures the activity of JmjC domain-containing histone demethylases.

-

Reaction Setup: A reaction mixture is prepared containing the purified JmjC enzyme, a methylated histone peptide substrate, Fe(II), and varying concentrations of α-KG in a suitable buffer.[2]

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Detection of Demethylation: The demethylation activity can be measured using several methods:

-

Mass Spectrometry: Analyzing the mass shift of the histone peptide substrate upon demethylation.[19]

-

Formaldehyde Detection: Measuring the formaldehyde produced during the demethylation reaction using a coupled enzymatic assay.[19]

-

Antibody-based detection: Using an antibody specific to the demethylated form of the histone peptide in an ELISA or Western blot format.

-

In Vitro TET Enzyme Activity Assay

This assay quantifies the activity of TET enzymes in converting 5mC to its oxidized derivatives.

-

Reaction Setup: A reaction mixture is prepared containing the purified TET enzyme, a DNA substrate with 5mC, Fe(II), ascorbate, and varying concentrations of α-KG.[20]

-

Incubation: The reaction is incubated at 37°C. For kinetic studies, the incubation time is kept short (e.g., 2.5 minutes) to prevent enzyme inactivation.[20]

-

DNA Purification: The DNA is purified from the reaction mixture.

-

Quantification of Cytosine Modifications: The levels of 5mC, 5hmC, 5fC, and 5caC are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

Visualizing the Role of Monopotassium α-Ketoglutarate in Epigenetics

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: α-Ketoglutarate links the TCA cycle to epigenetic regulation.

Caption: A simplified workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Caption: The catalytic mechanism of TET enzymes.

Implications for Drug Development

The central role of monopotassium α-ketoglutarate in epigenetic regulation presents exciting opportunities for therapeutic intervention. Targeting the metabolic pathways that regulate α-KG levels could provide a novel approach to modulating epigenetic states in diseases characterized by epigenetic dysregulation, such as cancer and metabolic disorders.[21] For instance, strategies to increase intracellular α-KG could enhance the activity of TET and JmjC enzymes, potentially reversing aberrant hypermethylation patterns. Conversely, in contexts where the activity of these enzymes is detrimental, inhibiting α-KG production or utilization could be a viable therapeutic strategy. The development of small molecule modulators that target the α-KG binding site of these dioxygenases is an active area of research.[5]

Conclusion

Monopotassium α-ketoglutarate is a linchpin in the connection between cellular metabolism and epigenetic control. Its function as a mandatory cofactor for TET and JmjC demethylases places it at a critical juncture for regulating gene expression. A thorough understanding of its mechanisms of action, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to unravel the complexities of epigenetic regulation and harness its therapeutic potential. The continued exploration of the α-KG-epigenome axis promises to yield novel insights into cellular function and open new avenues for the treatment of a wide range of diseases.

References

- 1. Kinetic analysis of iron-dependent histone demethylases: α-ketoglutarate substrate inhibition and potential relevance to the regulation of histone demethylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro histone demethylase assay [pubmed.ncbi.nlm.nih.gov]

- 3. 2.2. Methylated DNA Immunoprecipitation (MeDIP) and Methylation-Sensitive Restriction Enzyme (MRE) Sequencing [bio-protocol.org]

- 4. epigentek.com [epigentek.com]

- 5. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TET enzymes - Wikipedia [en.wikipedia.org]

- 8. Longevity, alpha-ketoglutarate, and the TET enzymes - Rapamycin Longevity News [rapamycin.news]

- 9. Kinetic Studies on the 2-Oxoglutarate/Fe(II)-Dependent Nucleic Acid Modifying Enzymes from the AlkB and TET Families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 17. microbenotes.com [microbenotes.com]

- 18. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Unveiling the Antioxidant Potential of Alpha-Ketoglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, has emerged as a molecule of significant interest beyond its metabolic functions, demonstrating potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms through which AKG confers protection against oxidative stress. It details direct reactive oxygen species (ROS) scavenging capabilities, the enhancement of endogenous antioxidant defense systems, and the modulation of critical signaling pathways. This document serves as a comprehensive resource, summarizing quantitative data from pivotal studies, providing detailed experimental protocols, and visualizing complex biological interactions to support further research and drug development in the field of oxidative stress and age-related diseases.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and the aging process itself.[1] Alpha-ketoglutarate, a metabolite central to cellular energy production, has been identified as a significant antioxidant agent.[2][3] Its pleiotropic effects range from direct detoxification of harmful oxidants to the intricate regulation of cellular signaling cascades that bolster the cell's intrinsic antioxidant capacity.[1][4] This guide synthesizes the current understanding of AKG's antioxidant functions, providing a technical foundation for its investigation and potential therapeutic application.

Mechanisms of Antioxidant Action

AKG employs a multi-faceted approach to mitigate oxidative stress, which can be broadly categorized into direct ROS scavenging and indirect antioxidant effects through the modulation of enzymatic activity and signaling pathways.

Direct Scavenging of Reactive Oxygen Species

AKG has been shown to directly and non-enzymatically neutralize hydrogen peroxide (H₂O₂), a major and relatively stable ROS. This reaction involves the oxidative decarboxylation of AKG to form succinate, carbon dioxide, and water, thereby detoxifying H₂O₂.[1][5] This direct scavenging activity is a crucial first line of defense against H₂O₂-induced cellular damage.[6]

Enhancement of Endogenous Antioxidant Enzymes

Beyond its direct scavenging effects, AKG enhances the body's own antioxidant defense system by increasing the activity of key antioxidant enzymes.[1] Studies have consistently shown that AKG treatment leads to elevated levels and activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][7] These enzymes are critical for the detoxification of superoxide radicals and hydrogen peroxide.

Key Signaling Pathways Modulated by Alpha-Ketoglutarate

AKG's influence on cellular redox homeostasis is intricately linked to its ability to modulate several key signaling pathways.

mTOR and AMPK Signaling